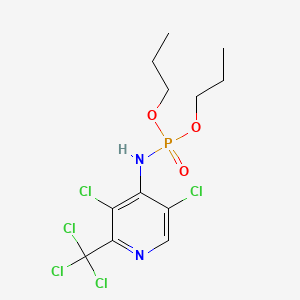![molecular formula C15H13ClN2O3 B14515025 {[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid CAS No. 62770-19-8](/img/structure/B14515025.png)
{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid is a complex organic compound with a unique structure that includes an amino group, a chlorophenyl group, a phenyl group, and a hydroxyacetic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-5-chlorobenzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reacted with glyoxylic acid under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or chloro groups are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; reactions may require catalysts or specific conditions such as elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
{[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism of action of {[(2-Amino-5-chlorophenyl)(phenyl)methylidene]amino}(hydroxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cellular receptors to induce signaling cascades. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
特性
CAS番号 |
62770-19-8 |
|---|---|
分子式 |
C15H13ClN2O3 |
分子量 |
304.73 g/mol |
IUPAC名 |
2-[[(2-amino-5-chlorophenyl)-phenylmethylidene]amino]-2-hydroxyacetic acid |
InChI |
InChI=1S/C15H13ClN2O3/c16-10-6-7-12(17)11(8-10)13(18-14(19)15(20)21)9-4-2-1-3-5-9/h1-8,14,19H,17H2,(H,20,21) |
InChIキー |
XSJMGJVQQHEXEN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NC(C(=O)O)O)C2=C(C=CC(=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


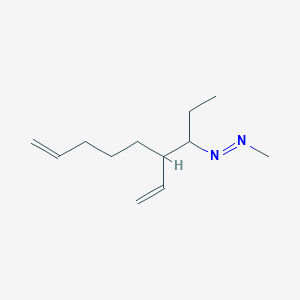
![2(3H)-Furanone, dihydro-3-pentyl-5-[(phenylamino)methyl]-](/img/structure/B14514950.png)
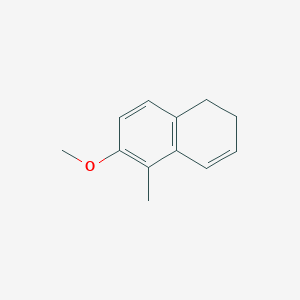
![Benzonitrile, 4-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B14514963.png)
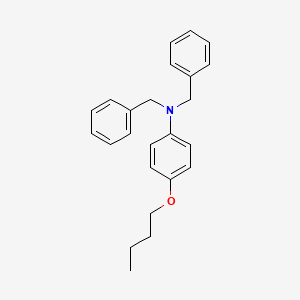
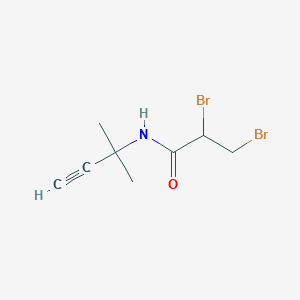
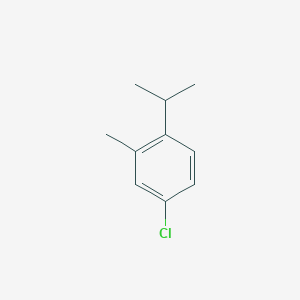
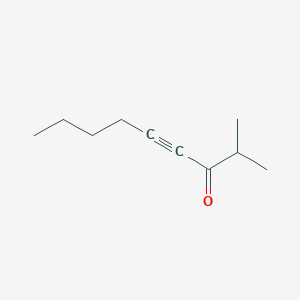

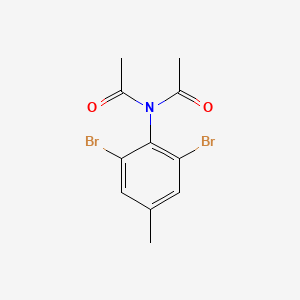
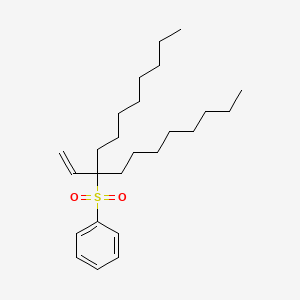
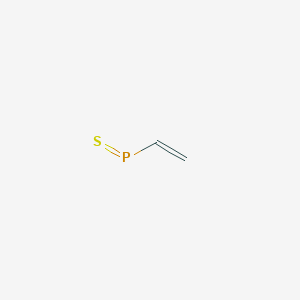
![3,3'-Methylenebis[4-(3-methylphenyl)-5-(propylsulfanyl)-4H-1,2,4-triazole]](/img/structure/B14515005.png)
